molecular formula C24H18N4O2S B2953038 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 1291855-39-4

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2953038
CAS No.: 1291855-39-4
M. Wt: 426.49
InChI Key: XIUCBHGQEWXCDQ-UHFFFAOYSA-N
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Description

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains both nitrogen and oxygen atoms within its ring structure, making it a member of the oxadiazole family.

Preparation Methods

The synthesis of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring. This can be achieved by reacting a hydrazide with an acyl chloride in the presence of a base. The resulting oxadiazole intermediate is then coupled with a substituted phenyl ring through a series of condensation reactions. The final step involves the formation of the dihydrophthalazinone ring, which is typically achieved through cyclization reactions under acidic or basic conditions .

Chemical Reactions Analysis

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound has been studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Due to its unique structure, it has been investigated for its potential as an anti-cancer agent, with studies showing promising results in inhibiting the growth of certain cancer cell lines.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets within cells. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis. The compound’s ability to form hydrogen bonds with target molecules enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one include other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c1-15-8-3-4-11-18(15)22-25-23(30-27-22)21-19-12-5-6-13-20(19)24(29)28(26-21)16-9-7-10-17(14-16)31-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUCBHGQEWXCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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